1-(2-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(4-methoxybenzyl)urea
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Description
1-(2-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C19H21F3N4O2 and its molecular weight is 394.398. The purity is usually 95%.
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Scientific Research Applications
Theoretical Investigations and Molecular Structure
Theoretical studies on related compounds, such as 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, have been conducted to understand their molecular structure, vibrational spectra, and electronic properties. Such studies offer insights into the HOMO-LUMO energy gap, NBO, molecular electrostatic potential, and hyperpolarizability, indicating potential applications in non-linear optical materials (Al-Abdullah et al., 2014).
Synthesis and Crystal Structure
Research has focused on the synthesis and crystal structure of compounds within this class, highlighting their potential in developing new herbicides or pharmaceuticals. The crystal structure of cyclosulfamuron, a similar pyrimidinylsulfonylurea herbicide, reveals intricate details about molecular interactions, which can inform the design of new compounds with enhanced activity and stability (Kang et al., 2015).
Herbicidal Activities
The synthesis of related 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds has demonstrated significant herbicidal activities, which could be leveraged for agricultural applications. Some compounds in this category have shown high efficacy against specific weeds, indicating the potential for developing targeted herbicides (Huazheng, 2013).
Pharmaceutical Applications
Research on deuterium-labeled versions of similar compounds has been conducted for use as internal standards in LC–MS analysis, which is crucial for drug absorption, distribution, metabolism, and pharmacokinetics studies. This work underscores the importance of such compounds in developing more precise and reliable methods for drug analysis (Liang et al., 2020).
Properties
IUPAC Name |
1-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-28-14-6-2-12(3-7-14)11-24-18(27)23-9-8-17-25-15(13-4-5-13)10-16(26-17)19(20,21)22/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWPNLXVHJEGCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.